4,4'-methanediylbis(2-{(E)-[(4-chlorophenyl)imino]methyl}phenol)
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Overview
Description
2-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]-4-({3-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]-4-HYDROXYPHENYL}METHYL)PHENOL is a complex organic compound known for its unique chemical structure and properties. This compound is a type of Schiff base, which is characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are widely studied due to their diverse applications in various fields such as chemistry, biology, and materials science.
Preparation Methods
The synthesis of 2-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]-4-({3-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]-4-HYDROXYPHENYL}METHYL)PHENOL typically involves the condensation reaction between 4-chloroaniline and an appropriate aldehyde. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions. The reaction mixture is then filtered, and the solvent is removed by evaporation. The resulting solid is purified by recrystallization from ethanol to obtain the desired compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]-4-({3-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]-4-HYDROXYPHENYL}METHYL)PHENOL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with interesting properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Used in the development of new materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The imine group can form coordination bonds with metal ions, making it useful in coordination chemistry. Additionally, the aromatic rings and hydroxyl groups can participate in hydrogen bonding and π-π interactions, which are important for its biological activities .
Comparison with Similar Compounds
Similar compounds include other Schiff bases with different substituents on the aromatic rings. For example:
4-[(4-Chlorophenyl)imino]methylphenol: Similar structure but lacks the additional hydroxyl and methyl groups.
4-[(4-Chlorophenyl)imino]methyl-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate: Contains a long alkyl chain, which influences its liquid crystal properties.
These compounds share similar chemical properties but differ in their specific applications and physical properties due to the variations in their structures.
Properties
Molecular Formula |
C27H20Cl2N2O2 |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]-4-[[3-[(4-chlorophenyl)iminomethyl]-4-hydroxyphenyl]methyl]phenol |
InChI |
InChI=1S/C27H20Cl2N2O2/c28-22-3-7-24(8-4-22)30-16-20-14-18(1-11-26(20)32)13-19-2-12-27(33)21(15-19)17-31-25-9-5-23(29)6-10-25/h1-12,14-17,32-33H,13H2 |
InChI Key |
JXBMYSJQBQETSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NC4=CC=C(C=C4)Cl)O)Cl |
Origin of Product |
United States |
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